Thiacalixarenes: A Comprehensive Technical Guide to Synthesis and Characterization
Thiacalixarenes: A Comprehensive Technical Guide to Synthesis and Characterization
Thiacalix[1]arenes: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of thiacalix[1]arenes, a class of macrocyclic compounds with significant potential in supramolecular chemistry, materials science, and drug development. Thiacalix[1]arenes, analogues of the well-known calixarenes where the methylene (B1212753) bridges are replaced by sulfur atoms, offer unique electronic and structural properties, leading to novel applications in host-guest chemistry, sensing, and as scaffolds for complex molecular architectures.
Synthesis of Thiacalix[1]arenes
The synthesis of the thiacalix[1]arene core can be broadly categorized into one-pot and stepwise methodologies. The choice of method often depends on the desired scale, purity, and the nature of the substituents on the phenolic units.
One-Pot Synthesis of p-tert-Butylthiacalix[1]arene
The one-pot synthesis is a widely used method for producing p-tert-butylthiacalix[1]arene in good yields. This approach involves the direct reaction of a p-substituted phenol (B47542) with elemental sulfur in the presence of a base at high temperatures.
Experimental Protocol: One-Pot Synthesis
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Reaction Setup: A mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (B78521) (NaOH) is prepared in a high-boiling solvent such as tetraethylene glycol dimethyl ether (tetraglyme).
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Heating: The reaction mixture is gradually heated to 230°C over a period of 4 hours under a nitrogen atmosphere. This temperature is maintained for an additional 3 hours, during which hydrogen sulfide (B99878) gas evolves and is removed with a slow stream of nitrogen.
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Workup: After cooling to room temperature, the dark red product is diluted with toluene (B28343) and washed with 4 M aqueous HCl. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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Purification: The crude product is purified by recrystallization from a suitable solvent system, such as chloroform/methanol, to yield the desired p-tert-butylthiacalix[1]arene as a white crystalline solid.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-tert-Butylphenol | S₈, NaOH | Tetraglyme | 230 | 7 | 54 |
Table 1: Summary of a typical one-pot synthesis of p-tert-butylthiacalix[1]arene.
Functionalization of the Lower Rim: Alkylation
The phenolic hydroxyl groups at the lower rim of the thiacalix[1]arene scaffold provide versatile handles for functionalization, allowing for the introduction of various groups to tune the molecule's solubility, complexation properties, and conformational behavior. Alkylation is a common modification strategy. The conformation of the final product (cone, partial cone, 1,3-alternate) can often be controlled by the choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and reaction conditions.[2]
Experimental Protocol: Tetraalkylation of p-tert-Butylthiacalix[1]arene
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Reaction Setup: To a solution of p-tert-butylthiacalix[1]arene in a suitable solvent like acetone, an excess of the alkylating agent (e.g., ethyl bromoacetate) and an alkali metal carbonate (e.g., Cs₂CO₃ for the 1,3-alternate conformation) are added.[2]
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Reaction Conditions: The reaction mixture is heated at reflux for an extended period (e.g., 3 days).[2]
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Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired conformer.
| Thiacalix[1]arene | Alkylating Agent | Base | Solvent | Conformation | Yield (%) | Reference |
| p-tert-Butylthiacalix[1]arene | Ethyl bromoacetate | Cs₂CO₃ | Acetone | 1,3-alternate | ~60 | [2] |
| p-tert-Butylthiacalix[1]arene | Ethyl bromoacetate | Na₂CO₃ | Acetone | cone | ~60 | [2] |
Table 2: Representative examples of lower rim alkylation of p-tert-butylthiacalix[1]arene leading to different conformers.
Caption: General workflow for the synthesis and functionalization of thiacalix[1]arenes.
Characterization Techniques
A suite of analytical techniques is employed to confirm the structure, conformation, purity, and properties of synthesized thiacalix[1]arenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and conformational analysis of thiacalix[1]arenes in solution.
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¹H NMR: Provides information on the proton environment. The chemical shifts and splitting patterns of the aromatic and methylene bridge protons are characteristic of the specific conformation (cone, partial cone, 1,2-alternate, or 1,3-alternate). For example, in the cone conformation of p-tert-butylthiacalix[1]arene, the aromatic protons typically appear as a singlet, while the hydroxyl protons give a sharp singlet, indicating a symmetric structure with intramolecular hydrogen bonding.[3]
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¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. The number of signals in the aromatic region can help determine the symmetry of the molecule and thus its conformation.
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2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These techniques are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations, which are essential for detailed conformational analysis.[4]
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Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes and conformational equilibria of thiacalix[1]arenes in solution.[1]
Experimental Protocol: NMR Analysis
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Sample Preparation: A solution of the thiacalix[1]arene derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
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Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Conformational Assignment: The conformation is assigned based on the characteristic chemical shifts and signal multiplicities. For instance, the cone conformer of a tetra-O-alkylated thiacalix[1]arene will typically show a pair of doublets for the bridging methylene protons, whereas the 1,3-alternate conformer will show a singlet.[2]
| Conformation | Aromatic Protons (¹H NMR) | Methylene Protons (¹H NMR) | Reference |
| Cone | Singlet | Pair of Doublets | [5] |
| Partial Cone | Multiple Signals | Multiple Signals | [2] |
| 1,2-Alternate | Multiple Signals | Multiple Signals | [6] |
| 1,3-Alternate | Singlet | Singlet | [2] |
Table 3: Characteristic ¹H NMR signals for different conformations of tetra-substituted thiacalix[1]arenes.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized thiacalix[1]arenes and to confirm their elemental composition.
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Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like thiacalix[1]arenes.[7][8]
-
Electrospray Ionization (ESI): ESI-MS is another soft ionization technique that is particularly useful for analyzing charged or polar thiacalix[1]arene derivatives.
Experimental Protocol: MALDI-TOF MS
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Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA), is chosen. The matrix is dissolved in a volatile solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
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Sample Preparation: The thiacalix[1]arene sample is mixed with the matrix solution.
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Spotting: A small droplet of the sample-matrix mixture is spotted onto the MALDI target plate and allowed to dry, leading to the co-crystallization of the sample and matrix.
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Analysis: The target plate is introduced into the mass spectrometer, and the sample is irradiated with a pulsed laser to induce desorption and ionization. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and conformation of thiacalix[1]arenes.[9][10] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule, including the orientation of substituents and the nature of intermolecular interactions in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Single crystals of the thiacalix[1]arene are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., chloroform/methanol).
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Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
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Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of thiacalix[1]arenes.
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the thiacalix[1]arene and to study the thermal stability of host-guest complexes.[11][12]
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Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and other thermal events.
Experimental Protocol: Thermogravimetric Analysis (TGA)
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Sample Preparation: A small amount of the thiacalix[1]arene sample (typically 5-10 mg) is placed in a TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCCC 2000, Volume 65, Issue 5, Abstracts pp. 757-771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Synthesis of Mono-substituted Quaternized p-tert- Butylthiacalix[4]arenes | Журнал "Макрогетероциклы" [macroheterocycles.isuct.ru]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
